

A Comprehensive Technical Guide to 10-Propoxydecanoic Acid

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Compound of Interest		
Compound Name:	10-Propoxydecanoic acid	
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Abstract

10-Propoxydecanoic acid, also known as 11-Oxatetradecanoic acid or O-11, is a synthetic myristic acid analog with demonstrated biological activity. As a saturated fatty acid with a propoxy group at the 10-position, it serves as a valuable tool in parasitology and cell biology research. Its primary mechanism of action is believed to be the inhibition of protein N-myristoylation, a critical co- and post-translational modification in many eukaryotic and viral proteins. This technical guide provides a detailed overview of **10-propoxydecanoic acid**, including its physicochemical properties, a plausible synthesis protocol, its biological activity with a focus on its trypanocidal effects, and detailed experimental methodologies.

Physicochemical Properties

10-Propoxydecanoic acid is a medium-chain fatty acid.[1] Its key physicochemical properties are summarized in the table below.



Property	Value	Source	
CAS Number	119290-00-5, 119290-12-9	[2]	
Molecular Formula	C13H26O3	[1][3]	
Molecular Weight	230.34 g/mol	[1][2]	
Appearance	White to light green solid (for the bromo-precursor)	olid (for [4]	
Boiling Point	336.4 °C at 760 mmHg	[3]	
Density	0.943 g/cm ³	[3]	
Flash Point	115.9 °C	[3]	
рКа	~4.8 (Predicted)	[4]	
Solubility	Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 1 mg/ml).	[5]	
LogP	3.7	[1][2]	

Synthesis Protocol

A plausible and efficient method for the synthesis of **10-propoxydecanoic acid** is a two-step process involving the synthesis of a 10-bromodecanoic acid intermediate, followed by a Williamson ether synthesis.

Step 1: Synthesis of 10-Bromodecanoic Acid

This protocol is adapted from the synthesis of 10-bromodecanoic acid from 10-hydroxydecanoic acid.[6]

Materials:

- 10-Hydroxydecanoic acid
- Sodium bromide (NaBr)



- Concentrated sulfuric acid (H₂SO₄)
- Glacial acetic acid

Procedure:

- In a reaction kettle, add 10-hydroxydecanoic acid and sodium bromide to glacial acetic acid as the solvent.
- · Heat and stir the mixture.
- Slowly add concentrated sulfuric acid to the solution at a temperature of 40-100 °C.
- Maintain the temperature and continue the reaction for 10-15 hours.
- After the reaction is complete, recycle the glacial acetic acid by distillation under reduced pressure (-0.01 to -0.03 MPa) at 80-100 °C.
- Add water to the reaction kettle, stir, and allow the layers to separate for 30 minutes.
- Remove the aqueous layer and wash the organic layer with water 2-3 times.
- Cool, dehydrate, and dry the product to obtain 10-bromodecanoic acid.

Step 2: Williamson Ether Synthesis of 10-Propoxydecanoic Acid

This is a general protocol based on the principles of the Williamson ether synthesis.[7][8][9]

Materials:

- 10-Bromodecanoic acid
- Sodium propoxide (NaOPr) or Sodium metal (Na) and propanol
- Dry, aprotic solvent (e.g., DMF, THF)

Procedure:



- Dissolve 10-bromodecanoic acid in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a stoichiometric equivalent of sodium propoxide to the solution. Alternatively, sodium
 propoxide can be generated in situ by carefully adding sodium metal to propanol, and then
 adding the 10-bromodecanoic acid solution.
- Stir the reaction mixture at room temperature or with gentle heating (50-100 °C) for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
- Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure 10propoxydecanoic acid.

Biological Activity and Mechanism of Action

10-Propoxydecanoic acid is recognized as a toxic myristic acid analog, with selective toxicity against African trypanosomes.[10][11][12] This selective toxicity is attributed to its interference with the unique fatty acid metabolism of these parasites.

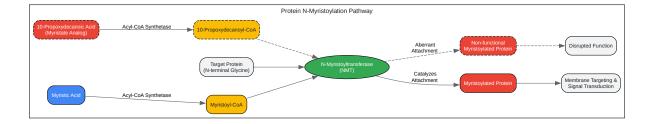
Inhibition of Protein N-Myristoylation

The proposed mechanism of action for **10-propoxydecanoic acid** is the inhibition of N-myristoyltransferase (NMT), the enzyme responsible for protein N-myristoylation. This process involves the covalent attachment of myristate, a **14**-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[**10**][**11**][**12**]

In Trypanosoma brucei, the causative agent of African trypanosomiasis, the variant surface glycoprotein (VSG) is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI)



anchor that exclusively contains myristate.[10][11][12] **10-Propoxydecanoic acid**, as a myristate analog, is believed to be incorporated into GPI anchors and other proteins, disrupting their function and leading to parasite death.[10][11]



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Caption: Proposed mechanism of **10-Propoxydecanoic acid** action via the N-myristoylation pathway.

Trypanocidal Activity

10-Propoxydecanoic acid has demonstrated significant in vitro activity against various strains of Trypanosoma evansi and Trypanosoma brucei brucei.[10][11][12]

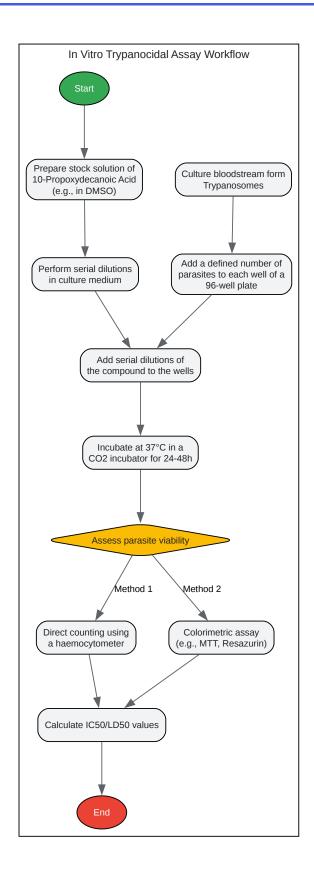


Organism	Assay Method	IC50 / LD50	Source
Trypanosoma evansi	Direct Counting (Haemocytometer)	3.7 ± 0.2 μM	
Trypanosoma evansi	Colorimetric (Formazan-based)	5.1 ± 2.0 μM	
Trypanosoma evansi	Pyruvate Estimation	8.8 ± 3.7 μM	
KETRI 243 (Trypanosoma strain)	Not specified	14 μΜ	[13]

Experimental Protocols In Vitro Trypanocidal Activity Assay

This protocol is a generalized procedure for assessing the in vitro activity of **10-propoxydecanoic acid** against bloodstream forms of Trypanosoma.





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Caption: Workflow for determining the in vitro trypanocidal activity of **10-Propoxydecanoic** acid.

Materials:

- 10-Propoxydecanoic acid
- Dimethyl sulfoxide (DMSO)
- Appropriate culture medium (e.g., HMI-9) supplemented with serum
- Bloodstream forms of Trypanosoma
- 96-well microtiter plates
- Haemocytometer or a viability dye (e.g., MTT, Resazurin)
- Incubator (37°C, 5% CO₂)

Procedure:

- Compound Preparation: Prepare a stock solution of 10-propoxydecanoic acid in DMSO.
 Further dilute the stock solution in the culture medium to obtain the desired starting concentration.
- Serial Dilutions: Perform serial dilutions of the compound in the culture medium in a 96-well plate.
- Parasite Preparation: Culture and harvest bloodstream forms of Trypanosoma during the logarithmic growth phase.
- Assay Setup: Add a defined number of parasites (e.g., 2 x 10⁴ cells/well) to each well of the 96-well plate containing the serially diluted compound. Include wells with parasites only (negative control) and medium only (background control).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.
- Viability Assessment:



- Direct Counting: Determine the number of motile parasites in each well using a haemocytometer.
- Colorimetric Assay: Add a viability reagent (e.g., MTT or Resazurin) to each well and incubate for a further 2-4 hours. Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50) by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

While specific toxicity data for **10-propoxydecanoic acid** is limited, as a fatty acid analog, standard laboratory precautions should be observed. Based on safety data for related compounds, it may cause skin and eye irritation.[5]

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store at -20°C.[5]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

10-Propoxydecanoic acid is a valuable research tool for studying fatty acid metabolism and protein N-myristoylation, particularly in the context of trypanosomatid parasites. Its selective toxicity highlights the potential for targeting unique metabolic pathways in these organisms for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and biological activity to aid researchers in their investigations. Further studies are warranted to fully elucidate its in vivo efficacy and toxicological profile.

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